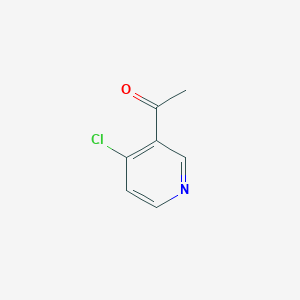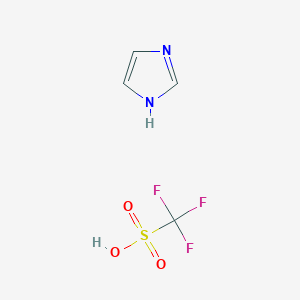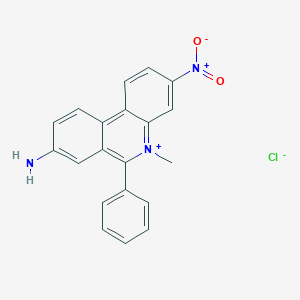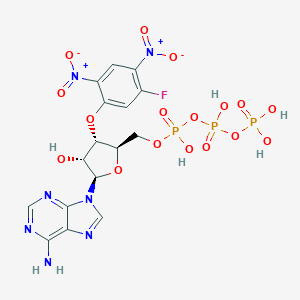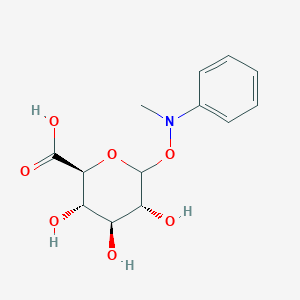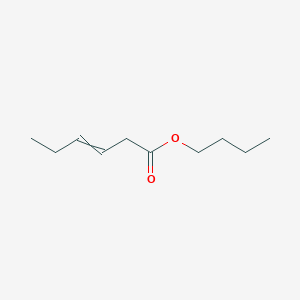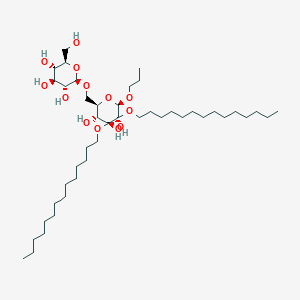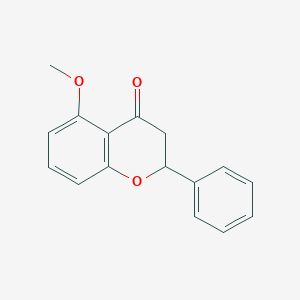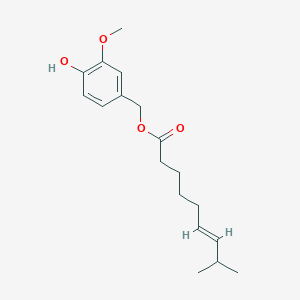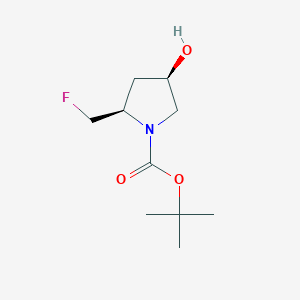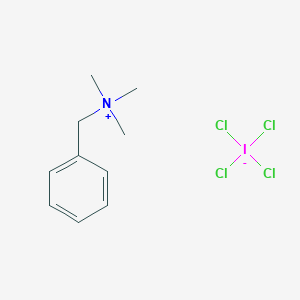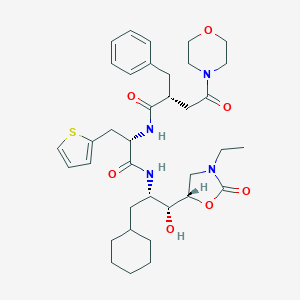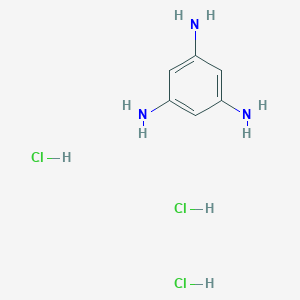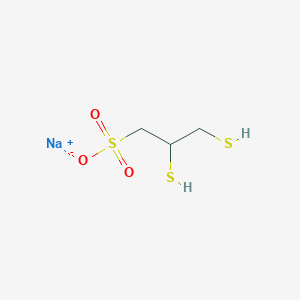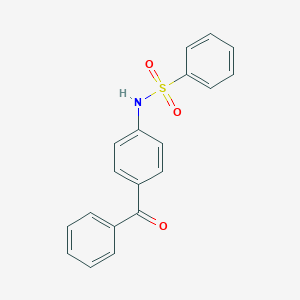
Benzenesulfonamide, N-(4-benzoylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(4-benzoylphenyl)- is a chemical compound that has gained significant attention in scientific research. It is a derivative of sulfonamide and has various applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(4-benzoylphenyl)- is not well understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication. It may also interfere with the production of inflammatory mediators, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Benzenesulfonamide, N-(4-benzoylphenyl)- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, the compound has been shown to inhibit the replication of HIV, leading to a decrease in viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzenesulfonamide, N-(4-benzoylphenyl)- in lab experiments is its high yield and purity. The compound is relatively easy to synthesize, and the product can be easily purified. Additionally, the compound has been extensively studied, and its properties are well known. However, one of the limitations of using the compound is its potential toxicity. The compound has been reported to be toxic to some cell lines, and caution should be taken when handling the compound.
Direcciones Futuras
There are several future directions for the research on Benzenesulfonamide, N-(4-benzoylphenyl)-. One direction is to further explore its anticancer activity and identify the specific enzymes or pathways that it targets. Another direction is to investigate its potential as an anti-inflammatory agent and its mechanism of action. Additionally, the compound can be further tested against other viruses to determine its broad-spectrum antiviral activity. Finally, the compound can be modified to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, Benzenesulfonamide, N-(4-benzoylphenyl)- is a chemical compound that has various applications in scientific research. Its synthesis method is relatively simple, and the compound has been extensively studied for its anticancer, anti-inflammatory, and antiviral activities. The compound has shown promising results in inhibiting cancer cell proliferation, reducing inflammation, and inhibiting viral replication. However, caution should be taken when handling the compound due to its potential toxicity. There are several future directions for the research on the compound, including exploring its mechanism of action and modifying the compound to improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of Benzenesulfonamide, N-(4-benzoylphenyl)- involves the reaction of 4-benzoylbenzenesulfonyl chloride with aniline in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography. The yield of the product is generally high, and the purity can be confirmed by thin-layer chromatography or nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(4-benzoylphenyl)- has been extensively used in scientific research for various purposes. It has been reported to have anticancer, anti-inflammatory, and antiviral activities. The compound has been tested against different cancer cell lines, and it has shown promising results in inhibiting cell proliferation. It has also been tested against the human immunodeficiency virus (HIV) and has shown inhibitory activity against the virus.
Propiedades
Número CAS |
124400-29-9 |
|---|---|
Nombre del producto |
Benzenesulfonamide, N-(4-benzoylphenyl)- |
Fórmula molecular |
C19H15NO3S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-(4-benzoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15NO3S/c21-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)20-24(22,23)18-9-5-2-6-10-18/h1-14,20H |
Clave InChI |
UVAGQTHTLGCCNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Sinónimos |
BENZENESULFONAMIDE, N-(4-BENZOYLPHENYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



